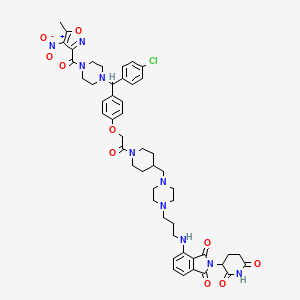
PROTAC GPX4 degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC GPX4 degrader-1 is a proteolysis targeting chimera (PROTAC) designed to target and degrade glutathione peroxidase 4 (GPX4). This compound is significant in the field of cancer research due to its ability to induce ferroptosis, a form of programmed cell death, by degrading GPX4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC GPX4 degrader-1 involves multiple steps, including the preparation of the linker and the conjugation of the linker to the ligands that target GPX4 and the E3 ubiquitin ligase. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
PROTAC GPX4 degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: Reduction reactions can occur under specific conditions, altering the chemical structure of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
PROTAC GPX4 degrader-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the degradation of GPX4 and its effects on cellular processes.
Biology: The compound is employed in biological research to investigate the role of GPX4 in ferroptosis and other cellular pathways.
Medicine: In medical research, this compound is explored for its potential therapeutic applications in cancer treatment by inducing ferroptosis in cancer cells.
Mechanism of Action
PROTAC GPX4 degrader-1 exerts its effects by inducing the degradation of GPX4 through the ubiquitin-proteasome system. The compound binds to GPX4 and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of GPX4. This degradation triggers ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides .
Comparison with Similar Compounds
Similar Compounds
RSL3: A GPX4 inhibitor that induces ferroptosis but does not degrade GPX4.
ML162: Another GPX4 inhibitor with similar properties to RSL3.
8e: A PROTAC-based GPX4 degrader with higher efficacy compared to RSL3.
Uniqueness
PROTAC GPX4 degrader-1 is unique due to its dual mechanism of action, combining the inhibition and degradation of GPX4. This dual action enhances its efficacy in inducing ferroptosis and makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C50H57ClN10O10 |
|---|---|
Molecular Weight |
993.5 g/mol |
IUPAC Name |
4-[3-[4-[[1-[2-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]acetyl]piperidin-4-yl]methyl]piperazin-1-yl]propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C50H57ClN10O10/c1-32-45(61(68)69)44(54-71-32)50(67)59-28-26-58(27-29-59)46(34-6-10-36(51)11-7-34)35-8-12-37(13-9-35)70-31-42(63)57-20-16-33(17-21-57)30-56-24-22-55(23-25-56)19-3-18-52-39-5-2-4-38-43(39)49(66)60(48(38)65)40-14-15-41(62)53-47(40)64/h2,4-13,33,40,46,52H,3,14-31H2,1H3,(H,53,62,64) |
InChI Key |
HMSNFNLFZRKDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)OCC(=O)N4CCC(CC4)CN5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=C(C=C9)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















